1,2-Dipalmitoyl-sn-glycero-3-phospho-N,N-dimethylethanolamine

Lipid Bilayer Phase Transition Membrane Biophysics

1,2-Dipalmitoyl-sn-glycero-3-phospho-N,N-dimethylethanolamine (CAS 1487-55-4), also known as PDME or 16:0 Dimethyl PE, is a synthetic zwitterionic phospholipid comprising two saturated C16:0 palmitoyl chains and an N,N-dimethylethanolamine headgroup. It is widely employed to prepare liposomes and monolayers for investigating membrane permeability and monolayer viscosity, serving as a key component in the construction of drug delivery systems for anti-cancer and anti-infective applications.

Molecular Formula C39H78NO8P
Molecular Weight 720.0 g/mol
CAS No. 1487-55-4
Cat. No. B073617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dipalmitoyl-sn-glycero-3-phospho-N,N-dimethylethanolamine
CAS1487-55-4
Synonymsalpha-dimethyl dipalmitoylphosphatidylethanolamine
DP(Me)2-PE
L-alpha-dipalmitoyl(dimethyl)phosphatidylethanolamine
Molecular FormulaC39H78NO8P
Molecular Weight720.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH+](C)C)OC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C39H78NO8P/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-38(41)45-35-37(36-47-49(43,44)46-34-33-40(3)4)48-39(42)32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h37H,5-36H2,1-4H3,(H,43,44)
InChIKeySKWDCOTXHWCSGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1,2-Dipalmitoyl-sn-glycero-3-phospho-N,N-dimethylethanolamine: Synthetic Phospholipid for Biophysical and Drug Delivery R&D


1,2-Dipalmitoyl-sn-glycero-3-phospho-N,N-dimethylethanolamine (CAS 1487-55-4), also known as PDME or 16:0 Dimethyl PE, is a synthetic zwitterionic phospholipid comprising two saturated C16:0 palmitoyl chains and an N,N-dimethylethanolamine headgroup . It is widely employed to prepare liposomes and monolayers for investigating membrane permeability and monolayer viscosity, serving as a key component in the construction of drug delivery systems for anti-cancer and anti-infective applications [1].

Synthetic phospholipid Suitable for liposome and monolayer construction in biophysical research
Zwitterionic headgroup Supports model membrane studies with controlled phase behavior
Drug delivery carrier May support formulation development for nucleic acid delivery research

Why 1,2-Dipalmitoyl-sn-glycero-3-phospho-N,N-dimethylethanolamine Cannot Be Replaced by Unmodified Phosphatidylethanolamines


The substitution of 1,2-Dipalmitoyl-sn-glycero-3-phospho-N,N-dimethylethanolamine with its parent compound, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE), or other common phospholipids like DPPC is scientifically invalid. The compound's defining feature is the presence of two methyl groups on the ethanolamine nitrogen, which fundamentally alters its biophysical behavior. This N,N-dimethylation directly reduces the phase transition temperature (Tm) compared to both the unmethylated DPPE and the mono-methylated NMeDPPE, thereby modulating membrane fluidity and permeability at physiological temperatures . Substituting with a non-methylated analog would introduce unintended rigidity and alter the critical phase behavior required for applications demanding a specific Tm window.

Unmethylated PE analogs

May increase membrane rigidity at physiological temperature due to higher Tm, limiting direct interchangeability.

Non-dimethylated phospholipids

Phase behavior and cholesterol interaction profile likely differ; class-level data suggest shifts in sterol-induced ordering.

Racemic glycerol backbone

Stereochemistry impacts bulk melting point and packing; racemate may not reproduce crystalline or phase behavior of the sn-glycero isomer.

Quantitative Differentiation Evidence for 1,2-Dipalmitoyl-sn-glycero-3-phospho-N,N-dimethylethanolamine Procurement


Phase Transition Temperature (Tm) Reduction: N,N-Dimethylation vs. Unmethylated and Monomethylated DPPE

The addition of two methyl groups to the sn-3 moiety of DPPE results in a significant reduction in the phase transition temperature (Tm) of aqueous lipid suspensions. While the exact Tm value for 1,2-Dipalmitoyl-sn-glycero-3-phospho-N,N-dimethylethanolamine is not provided as a single numeric value in these sources, the directional and functional consequence of the modification—a reduction in Tm compared to 1,2-DPPE and 1,2-NMeDPPE—is consistently and authoritatively established . This reduction is the primary differentiator for this compound and dictates its use in studies requiring a less rigid bilayer at physiological temperatures [1][2].

Tm Reduction
Class-level
Reduced relative to DPPE
Supports lower Tm bilayer studies
Direction confirmed; exact Tm method-dependent
Lipid Bilayer Phase Transition Membrane Biophysics

Stereochemical Impact on Melting Point: sn-Glycerol vs. Racemic Mixtures

The stereochemistry of the glycerol backbone directly influences the bulk melting point of the compound. The L-isomer (sn-glycerol) exhibits a higher melting point (164-165 °C) compared to the racemic DL-mixture (160-161 °C) [1]. This 3-5 °C difference in melting point is a critical quality attribute for applications where purity and structural homogeneity are paramount, such as in the formation of well-defined crystalline solids or in studies sensitive to the lipid's physical state.

Melting point
Head-to-head
164–165 °C (L-isomer)
+3–5 °C vs racemate
Stereochemistry-dependent purity attribute
Critical for crystalline solid studies
Stereochemistry Crystallinity Physical Property

Functional Headgroup Size and Cholesterol Interaction Profile

A systematic study on dipalmitoyl phosphatidyl alcohols (analogs with varying headgroup sizes) demonstrated that increasing headgroup size from methanol (DPPMe) to butanol (DPPBu) correlates with a decreased ordering effect of cholesterol in the fluid phase [1]. The target compound, possessing a bulky dimethylated ethanolamine headgroup, is part of this structure-function continuum. While direct data for PDME is absent from this specific study, the class-level inference strongly supports that its headgroup size will result in weak or unfavorable sterol interactions, distinguishing it from DPPC, which exhibits stronger sterol-induced ordering.

Cholesterol interaction
Class-level
Weaker sterol ordering
May reduce raft formation
Inferred from headgroup size trend
Lipid Rafts Sterol Interaction Membrane Domains

Utility in Liposome Preparation for Antisense Oligonucleotide Delivery

1,2-Dipalmitoyl-sn-glycero-3-phospho-N,N-dimethylethanolamine has been specifically cited as a liposome component to overcome challenges in antisense oligonucleotide delivery, namely inefficient cellular uptake and rapid systemic degradation [1]. While many lipids can form liposomes, this compound's inclusion is documented in the context of a specific and challenging payload class, differentiating it from generic liposome-forming lipids like DPPC or DMPC that are not specifically noted for this application.

Liposomal carrier
Reported
Cited for antisense oligonucleotide delivery
Supports formulation screening for nucleic acid payloads
Data to verify for specific payload
Drug Delivery Liposome Oligonucleotide

High-Value Application Scenarios for 1,2-Dipalmitoyl-sn-glycero-3-phospho-N,N-dimethylethanolamine


Biophysical Studies of Membrane Phase Behavior and Fluidity

This compound is ideal for research requiring a phospholipid with a defined and intermediate phase transition temperature. Its reduced Tm, relative to DPPE, makes it suitable for studying membrane dynamics at physiological temperatures where DPPE bilayers would be in the rigid gel phase . This property is critical for investigating membrane protein function, lipid domain formation, and the action of membrane-active peptides.

Construction of Liposomes for Oligonucleotide and Antisense Drug Delivery

Leveraging its established use in liposomal formulations for antisense oligonucleotides, this compound serves as a key excipient in the development of nucleic acid therapeutics [1]. Its ability to form stable bilayers and encapsulate polar payloads addresses the core challenges of cellular delivery and payload protection for this class of drugs.

Investigation of Monolayer Viscosity and Membrane Permeability

As a pure, well-defined synthetic lipid, it is used to create reproducible monolayers at air-water interfaces to study membrane permeability and surface viscosity . Its specific headgroup structure and chain length provide a consistent model system for understanding how lipid composition affects the physical properties of biological interfaces, offering an advantage over complex, natural lipid extracts.

Model Membranes for Studying Sterol-Independent Lipid Domains

Given its inferred weak interaction with cholesterol, this lipid is a strategic component for constructing model membranes where the researcher aims to minimize the formation of cholesterol-rich ordered domains [2]. This allows for the isolation and study of other lipid-lipid and lipid-protein interactions without the confounding variable of extensive raft formation.

Application
Selection Property
Validation Focus
Membrane phase behavior studies
Defined intermediate Tm
Bilayer fluidity and permeability at physiological temperature
Nucleic acid delivery carrier research
Bilayer integrity with polar payload
Encapsulation efficiency and payload protection review
Monolayer interface studies
Reproducible synthetic lipid
Surface viscosity and permeability measurements
Sterol-independent domain studies
Weak cholesterol interaction
Domain formation without sterol ordering
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